molecular formula C17H14N6O B11114801 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11114801
M. Wt: 318.33 g/mol
InChI Key: NWOLTKWGTQFYGC-VCHYOVAHSA-N
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Description

(1E)-1-[(3-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, which is then functionalized with a methoxyphenyl group. The final step involves the formation of the hydrazine linkage under controlled conditions. Common reagents used in these reactions include hydrazine hydrate, methoxybenzaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(3-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(3-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, (1E)-1-[(3-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests its use in developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of novel polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1E)-1-[(3-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its anticancer properties may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E)-1-[(3-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE apart is its unique combination of a methoxyphenyl group and a triazinoindole core. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C17H14N6O/c1-24-12-6-4-5-11(9-12)10-18-22-17-20-16-15(21-23-17)13-7-2-3-8-14(13)19-16/h2-10H,1H3,(H2,19,20,22,23)/b18-10+

InChI Key

NWOLTKWGTQFYGC-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

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